molecular formula C7H8F2N2 B13254909 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine

1-(2,6-Difluoropyridin-4-yl)ethan-1-amine

Cat. No.: B13254909
M. Wt: 158.15 g/mol
InChI Key: PIOVROIWCWWIMM-UHFFFAOYSA-N
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Description

1-(2,6-Difluoropyridin-4-yl)ethan-1-amine is a chemical compound with the molecular formula C7H8F2N2 and a molecular weight of 158.15 g/mol . This compound is characterized by the presence of a pyridine ring substituted with two fluorine atoms at positions 2 and 6, and an ethanamine group at position 4. It is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

The synthesis of 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.

Chemical Reactions Analysis

1-(2,6-Difluoropyridin-4-yl)ethan-1-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluoropyridin-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2,6-Difluoropyridin-4-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8F2N2

Molecular Weight

158.15 g/mol

IUPAC Name

1-(2,6-difluoropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H8F2N2/c1-4(10)5-2-6(8)11-7(9)3-5/h2-4H,10H2,1H3

InChI Key

PIOVROIWCWWIMM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=NC(=C1)F)F)N

Origin of Product

United States

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